2,4-Methanoindeno[7,1-BC]furan
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Overview
Description
2,4-Methanoindeno[7,1-BC]furan is a complex organic compound characterized by its unique fused ring structure. This compound belongs to the class of heterocyclic aromatic compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Methanoindeno[7,1-BC]furan typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones in the presence of BF3·Et2O can yield multi-substituted furans through a formal [4 + 1] reaction . This method integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in a single flask, providing a metal and oxidant-free approach to the synthesis of furans .
Industrial Production Methods
Industrial production of such compounds often involves scalable synthetic routes that ensure high yield and purity. The use of palladium or copper-catalyzed reactions is common in industrial settings due to their efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Methanoindeno[7,1-BC]furan can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or hydrocarbons.
Scientific Research Applications
2,4-Methanoindeno[7,1-BC]furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Methanoindeno[7,1-BC]furan involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Similar Compounds
Furan: A simpler heterocyclic compound with a five-membered ring containing one oxygen atom.
Benzofuran: Contains a fused benzene and furan ring, known for its biological activities.
Indole: Another heterocyclic compound with a fused benzene and pyrrole ring, widely studied for its pharmacological properties.
Uniqueness
2,4-Methanoindeno[7,1-BC]furan is unique due to its complex fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other simpler compounds may not be as effective .
Properties
CAS No. |
23991-76-6 |
---|---|
Molecular Formula |
C11H6O |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
7-oxatetracyclo[6.4.0.02,6.04,12]dodeca-1(12),2(6),3,8,10-pentaene |
InChI |
InChI=1S/C11H6O/c1-2-7-6-4-8-10(5-6)12-9(3-1)11(7)8/h1-4H,5H2 |
InChI Key |
XGCFHNLZTKECOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C1OC4=CC=CC2=C43 |
Origin of Product |
United States |
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